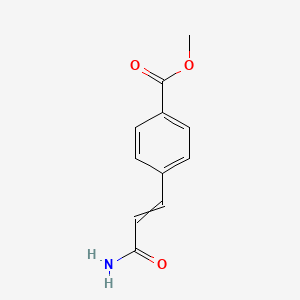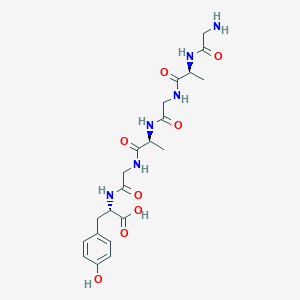![molecular formula C16H14ClN3S B14244297 4-[2-Ethyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridylamine CAS No. 365428-82-6](/img/structure/B14244297.png)
4-[2-Ethyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-Ethyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridylamine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Ethyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridylamine typically involves the formation of the thiazole ring followed by its fusion with the pyridine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction between 2-aminopyridine and a thioamide derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-Ethyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-[2-Ethyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridylamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 4-[2-Ethyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
4-[2-Ethyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridylamine is unique due to its specific substitution pattern on the thiazole and pyridine rings, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
365428-82-6 |
|---|---|
Molekularformel |
C16H14ClN3S |
Molekulargewicht |
315.8 g/mol |
IUPAC-Name |
4-[4-(3-chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-amine |
InChI |
InChI=1S/C16H14ClN3S/c1-2-14-20-15(10-4-3-5-12(17)8-10)16(21-14)11-6-7-19-13(18)9-11/h3-9H,2H2,1H3,(H2,18,19) |
InChI-Schlüssel |
UOSPSGORFNKCIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=C(S1)C2=CC(=NC=C2)N)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphtho[2,3-b]furan-2,7-dione, 4,4a-dihydro-6-hydroxy-3,4a,5-trimethyl-](/img/structure/B14244216.png)


![Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate](/img/structure/B14244240.png)
![pyridin-3-ylmethyl N-[1-[[(2S,3R)-1-(3,5-difluorophenyl)-4-[(3-ethylphenyl)methylamino]-3-hydroxybutan-2-yl]amino]-3-heptan-4-ylsulfonyl-1-oxopropan-2-yl]carbamate;hydrochloride](/img/structure/B14244259.png)
![phenyl-[2-(2-phenylphenyl)phenyl]methanone](/img/structure/B14244263.png)

![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14244266.png)
![1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethyne-2,1-diyl]}tetrabenzene](/img/structure/B14244272.png)

![2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]-](/img/structure/B14244285.png)



